N-{3-[(2-methylbutan-2-yl)amino]-3-oxopropyl}benzamide
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Overview
Description
N-(2-METHYLBUTAN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE is an organic compound with a complex structure that includes both aliphatic and aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLBUTAN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE typically involves the reaction of 2-methylbutan-2-amine with phenyl isocyanate, followed by the addition of propanoyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include a temperature range of 0-5°C and the use of anhydrous solvents to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of N-(2-METHYLBUTAN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE involves similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors, automated control systems for temperature and pressure, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYLBUTAN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert it into amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide and aromatic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various amides, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-METHYLBUTAN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of N-(2-METHYLBUTAN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHYLBUTAN-2-YL)-2-(PHENYLAMINO)PROPANAMIDE
- N-(2-METHYLBUTAN-2-YL)-2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANAMIDE
Uniqueness
Compared to similar compounds, N-(2-METHYLBUTAN-2-YL)-3-(PHENYLFORMAMIDO)PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-[3-(2-methylbutan-2-ylamino)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C15H22N2O2/c1-4-15(2,3)17-13(18)10-11-16-14(19)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
OGKFUEMDAIUGCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)CCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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